An In-Depth Technical Guide to the Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide
An In-Depth Technical Guide to the Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide
This guide provides a comprehensive overview of the synthetic pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide, a compound of interest for researchers in drug discovery and organic synthesis. The document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, mechanistic insights, and methods for purification and characterization.
Introduction and Strategic Considerations
2,2-diphenyl-N-(1-phenylethyl)acetamide is a chiral amide featuring a sterically demanding 2,2-diphenylacetyl group and a chiral 1-phenylethylamine moiety. The synthesis of such amides is a cornerstone of medicinal chemistry, as the amide bond is a prevalent feature in a vast array of pharmaceuticals. The primary challenge in the synthesis of the title compound lies in the coupling of a sterically hindered carboxylic acid (2,2-diphenylacetic acid) with an amine (1-phenylethylamine). Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount for a successful reaction.
Several strategies can be employed for the formation of the amide bond, including:
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Coupling Reagent-Mediated Amide Formation: This is the most common and generally high-yielding approach. Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or uronium/aminium salts (e.g., HATU) are used to activate the carboxylic acid.[1] Additives like 1-hydroxybenzotriazole (HOBt) can be employed to increase efficiency and suppress side reactions.[2]
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Acyl Chloride Pathway: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the amide.[3] This method is often robust but can be less suitable for sensitive substrates due to the harsh conditions and the generation of HCl as a byproduct.
Given the steric hindrance of 2,2-diphenylacetic acid, a powerful activating agent is recommended. The use of a carbodiimide coupling agent in conjunction with an activating additive represents a reliable and well-established method for such transformations.
Recommended Synthesis Pathway: Carbodiimide-Mediated Coupling
The recommended pathway for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide involves the direct coupling of 2,2-diphenylacetic acid and 1-phenylethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to enhance the reaction rate and minimize potential side reactions.
Caption: Recommended synthesis pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,2-Diphenylacetic Acid | 212.24 | 10 | 2.12 g |
| (R)-(+)-1-Phenylethylamine | 121.18 | 10 | 1.21 g (1.25 mL) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 | 2.27 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 11 | 1.49 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| 1 M HCl (aq) | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | As needed |
| Ethyl acetate | - | - | For work-up & purification |
| Hexanes | - | - | For purification |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylacetic acid (2.12 g, 10 mmol) and 1-hydroxybenzotriazole (1.49 g, 11 mmol).
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Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
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Addition of Amine: To the stirred solution, add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol).
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: a. The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. b. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to yield pure 2,2-diphenyl-N-(1-phenylethyl)acetamide.
Reaction Mechanism
The DCC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid for nucleophilic attack by the amine.
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
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Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[2]
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Formation of the HOBt Active Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt. This forms an HOBt active ester, which is more stable than the O-acylisourea and less prone to side reactions such as racemization. Dicyclohexylurea (DCU) is formed as a byproduct.[2]
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Nucleophilic Attack by the Amine: The amine (1-phenylethylamine) then attacks the carbonyl carbon of the HOBt active ester.
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Amide Bond Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired amide product and regenerates HOBt.
Characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following data for a closely related compound, (S)-2-phenyl-N-(1-phenylethyl)acetamide, can be used as a reference.[4]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl groups, a multiplet for the methine proton of the 1-phenylethyl group, a doublet for the methyl group of the 1-phenylethyl group, a singlet for the methine proton of the diphenylacetyl group, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the two parent molecules. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 2,2-diphenyl-N-(1-phenylethyl)acetamide (C₂₃H₂₃NO, MW: 329.44 g/mol ). |
Reference Spectroscopic Data for (S)-2-phenyl-N-(1-phenylethyl)acetamide: [4]
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¹H NMR (300 MHz, CDCl₃): δ 7.48 – 7.18 (m, 10H), 5.67 (s, 1H), 5.15 (p, J = 7.1 Hz, 1H), 3.60 (s, 2H), 1.42 (d, J = 6.9 Hz, 3H) ppm.
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¹³C NMR (75 MHz, CDCl₃): 170.0, 143.0, 134.9, 129.3, 129.0, 128.6, 127.4, 125.9, 48.7, 43.9, 21.7 ppm.
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EIMS m/z (%): 239 (M⁺, 34%), 224 (3), 120 (7), 105 (100), 91 (21), 77 (13), 65 (10), 51 (5).
Process Optimization and Safety Considerations
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Stoichiometry: A slight excess of the coupling agent (DCC) and additive (HOBt) is often used to ensure complete conversion of the carboxylic acid.
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Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used. DCM is a good choice due to its ease of removal during work-up.
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Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction upon addition of DCC and then allowed to proceed at room temperature for optimal conversion.
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Side Reactions: The primary side reaction is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with the amine or HOBt. The use of HOBt significantly mitigates this side reaction.
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Safety:
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DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
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1-Phenylethylamine is corrosive and should be handled in a well-ventilated fume hood.
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All procedures should be carried out in a well-ventilated fume hood.
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References
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Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
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Patil, S., Patil, R., Behera, U. K., & Khunt, R. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Ancient science of life, 31(4), 179–183. [Link]
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
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PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11467. [Link]
